molecular formula C9H11F2N B1420402 2-(2,4-Difluorophenyl)propan-1-amine CAS No. 1096815-88-1

2-(2,4-Difluorophenyl)propan-1-amine

Cat. No. B1420402
M. Wt: 171.19 g/mol
InChI Key: CYNSQWDKXKQAFJ-UHFFFAOYSA-N
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Description

“2-(2,4-Difluorophenyl)propan-1-amine” is a chemical compound with the molecular formula C9H11F2N . It has a molecular weight of 171.19 .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Difluorophenyl)propan-1-amine” consists of a two-carbon chain (propane) with an amine group (-NH2) attached to the first carbon and a 2,4-difluorophenyl group attached to the second carbon . The presence of the difluorophenyl group suggests that this compound may exhibit aromatic properties .


Physical And Chemical Properties Analysis

“2-(2,4-Difluorophenyl)propan-1-amine” is a liquid at room temperature .

Scientific Research Applications

Nonlinear Optical Material

  • Scientific Field: Material Science, specifically Nonlinear Optics .
  • Application Summary: A new fluorinated chalcone, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, which is structurally similar to 2-(2,4-Difluorophenyl)propan-1-amine, was synthesized and studied for its potential as a nonlinear optical material .
  • Results/Outcomes: The synthesized fluorinated chalcone crystallized in a centrosymmetric space group P21/c, stabilized by C–H⋯O and C–H⋯F interactions and π⋯π contact. The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal was found to be 369.294 × 10−22 m2 V−2, which is higher than those obtained from similar types of molecules. This suggests that the chalcone crystal can be considered as a nonlinear optical material .

1-(2,4-difluorophenyl)propan-2-amine

This compound is structurally similar to “2-(2,4-Difluorophenyl)propan-1-amine”. It is available for purchase from various chemical suppliers, but specific applications are not listed .

2-(2,4-difluorophenyl)propan-2-amine hydrochloride

This is another related compound. It is also available for purchase from various chemical suppliers, but again, specific applications are not listed .

1-(2,4-Difluorophenyl)propan-1-amine

This compound has a similar structure to “2-(2,4-Difluorophenyl)propan-1-amine”. It is available for purchase from various chemical suppliers, but specific applications are not listed .

1-(2,4-difluorophenyl)propan-2-amine

This compound is structurally similar to “2-(2,4-Difluorophenyl)propan-1-amine”. It is available for purchase from various chemical suppliers, but specific applications are not listed .

2-(2,4-difluorophenyl)propan-2-amine hydrochloride

This is another related compound. It is also available for purchase from various chemical suppliers, but again, specific applications are not listed .

1-(2,4-Difluorophenyl)propan-1-amine

This compound has a similar structure to “2-(2,4-Difluorophenyl)propan-1-amine”. It is available for purchase from various chemical suppliers, but specific applications are not listed .

Safety And Hazards

While specific safety and hazard information for “2-(2,4-Difluorophenyl)propan-1-amine” is not available, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-(2,4-difluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNSQWDKXKQAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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